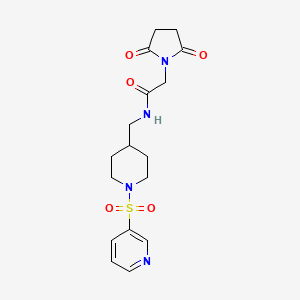

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide

Description

This compound is a synthetic small molecule featuring a pyrrolidin-2,5-dione (succinimide) moiety linked via an acetamide bridge to a piperidine scaffold substituted with a pyridin-3-ylsulfonyl group. Its design resembles protease inhibitors or kinase modulators, but further experimental validation is required .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c22-15(12-21-16(23)3-4-17(21)24)19-10-13-5-8-20(9-6-13)27(25,26)14-2-1-7-18-11-14/h1-2,7,11,13H,3-6,8-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQAHOMKBLOYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolidine core and a sulfonamide group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antitumor agent , anti-inflammatory , and antimicrobial properties. The following sections detail specific studies and findings related to these activities.

Antitumor Activity

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it targets the BRAF(V600E) mutation, which is prevalent in various cancers, including melanoma.

- Case Study : A study conducted on melanoma cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating potent antitumor activity .

- In Vitro Studies : In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

- Inhibition of Cytokine Production : The compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its anti-inflammatory potential .

- Mechanistic Insights : The anti-inflammatory effects are attributed to the compound's ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Preliminary screenings have indicated that the compound exhibits moderate to strong activity against both gram-positive and gram-negative bacteria. Notably, it was effective against strains resistant to conventional antibiotics .

- Structure-Activity Relationship (SAR) : The presence of the piperidine moiety enhances antimicrobial activity compared to other structural analogs lacking this feature .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Goxalapladib (CAS-412950-27-7)

Goxalapladib, described in , shares structural motifs with the target compound, including:

- Acetamide backbone : Both molecules utilize an acetamide linker to connect heterocyclic groups.

- Piperidine substitution : Goxalapladib incorporates a 1-(2-methoxyethyl)piperidin-4-yl group, while the target compound uses a pyridin-3-ylsulfonyl-piperidine.

Key Differences :

Functional Implications :

- Solubility : The pyridin-3-ylsulfonyl group in the target compound may enhance aqueous solubility compared to Goxalapladib’s trifluoromethyl-biphenyl, which is highly lipophilic .

- Target Selectivity : The succinimide moiety in the target compound could favor interactions with cysteine proteases (e.g., caspases), while Goxalapladib’s naphthyridine core might target kinases or phosphodiesterases.

Methodological Considerations for Dose-Effect Analysis

Applying this method to the target compound and Goxalapladib could reveal differences in potency or slope steepness (indicative of mechanism of action). For example:

- A steeper dose-response curve (per ’s slope analysis) might suggest cooperative binding or allosteric modulation in one compound over the other .

- Heterogeneity in dose-effect data (detectable via ’s graphical methods) could highlight variability in metabolic stability or target engagement between the two molecules.

Research Findings and Limitations

- Gaps in Evidence: No direct pharmacological or clinical data for the target compound are provided, limiting quantitative comparisons.

- Structural Hypotheses : The sulfonyl group in the target compound may reduce off-target effects compared to Goxalapladib’s trifluoromethyl-biphenyl, which is prone to bioaccumulation .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Reactions involving pyrrolidinone or piperidine derivatives often proceed efficiently at 50–80°C to avoid side reactions .

- Catalysts : Use of palladium or copper catalysts may enhance coupling reactions, as seen in analogous sulfonamide-acetamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, as demonstrated in structurally related acetamide syntheses .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyrrolidinone, piperidine, and sulfonyl group positions .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z for C₁₈H₂₃N₃O₅S: ~401.14) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1150 cm⁻¹ (S=O stretching) validate functional groups .

Q. What experimental strategies are recommended for assessing solubility and stability?

- Solubility : Test in graded series of solvents (e.g., DMSO, PBS) using HPLC with a C18 column and UV detection at 254 nm .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Substituent variation : Synthesize analogs with modified pyrrolidinone or pyridinylsulfonyl groups and compare bioactivity (e.g., antimicrobial assays using microdilution methods) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins, such as enzymes with catalytic cysteine residues .

Q. What mechanistic studies are suitable for elucidating its biological activity?

- Enzyme inhibition assays : Test against proteases or kinases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease activity) .

- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

Q. How can researchers address contradictory data in biological assays?

- Orthogonal validation : Replicate results using multiple assays (e.g., MTT for cytotoxicity and Annexin V/PI staining for apoptosis) .

- Batch consistency : Ensure compound purity (>95% via HPLC) and exclude solvent contaminants (e.g., residual DMSO) .

Q. What computational tools are recommended for in silico modeling?

- ADMET prediction : Use SwissADME to estimate permeability, CYP450 interactions, and bioavailability .

- Molecular dynamics (MD) : Simulate binding stability with GROMACS to assess target engagement over time .

Q. How can environmental impact studies be designed for this compound?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Methodological Notes

- Data contradiction resolution : Cross-validate analytical results (e.g., NMR + MS + elemental analysis) to confirm structural integrity .

- Experimental controls : Include positive/negative controls in bioassays (e.g., ciprofloxacin for antimicrobial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.